

Application of 5-Amino-2,4,6-triiodoisophthalic acid in radiopaque polymers.

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Compound of Interest

Compound Name: 5-Amino-2,4,6-triiodoisophthalic acid

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Application of 5-Amino-2,4,6-triiodoisophthalic Acid in Radiopaque Polymers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **5-Amino-2,4,6-triiodoisophthalic acid** (ATIIPA) in the synthesis and application of radiopaque polymers. These polymers have significant potential in various biomedical fields, including medical imaging, drug delivery, and the development of theranostic systems.

Introduction

5-Amino-2,4,6-triiodoisophthalic acid is a highly iodinated aromatic compound that serves as a key building block for intrinsically radiopaque polymers.[1] The three iodine atoms covalently bound to the benzene ring provide excellent X-ray attenuation, making polymers derived from ATIIPA visible in medical imaging modalities such as computed tomography (CT).[2][3] This intrinsic radiopacity eliminates the need for blending with traditional radiopaque fillers, which can often compromise the mechanical properties and biocompatibility of the polymer matrix.[4]

A prominent derivative of ATIIPA for polymerization is 5-acrylamido-2,4,6-triiodoisophthalic acid (AATIPA). Polymers based on AATIPA, such as poly(5-acrylamido-2,4,6-triiodoisophthalic acid) (PAATIPA), can be synthesized with controlled molecular weights and architectures using

techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization.[\[2\]](#)[\[5\]](#) These polymers can be further copolymerized with other functional monomers to create materials with tailored properties, such as thermoresponsiveness and drug-carrying capabilities.[\[2\]](#)[\[6\]](#)

This document will focus on the synthesis and characterization of PAATIPA-based copolymers, highlighting their application as theranostic carriers for image-guided drug delivery.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of PAATIPA-based copolymers.

Table 1: Starting Materials for the Synthesis of PNIPAM-b-PAATIPA Copolymers[\[5\]](#)

Polymer	MacroCTA (mg)	AATIPA (mg)	AIBN (mg)	DMF (mL)	Yield (%)
B1	100	58	0.2	1.0	85
B2	100	116	0.2	1.5	82
B3	100	232	0.2	2.5	79
B4	100	58	0.1	1.0	88
B5	100	116	0.1	1.5	84
B6	100	232	0.1	2.5	81

Table 2: Characterization of PNIPAM-b-PAATIPA Copolymers[\[2\]](#)[\[5\]](#)

Polymer	Molar Mass (kg/mol)	Dispersity (Đ)	Iodine Content (wt%)	Drug Encapsulation Efficiency (%)
B1	15.2	1.15	19.8	>90
B2	20.5	1.18	32.9	>90
B3	30.1	1.25	49.5	>90
B4	25.3	1.12	11.9	>90
B5	30.8	1.16	21.2	>90
B6	41.2	1.21	35.0	>90

Table 3: Cytocompatibility of PAATIPA-Containing Polymers[7]

Polymer Formulation	Cell Viability after 7 days (%)	Metabolic Activity after 7 days (normalized to control)
Control	100	1.00
B1	95 ± 5	0.92 ± 0.08
B4	98 ± 3	0.95 ± 0.06

Experimental Protocols

Protocol 1: Synthesis of 5-acrylamido-2,4,6-triiodoisophthalic acid (AATIPA) Monomer[5]

Materials:

- 5-Amino-2,4,6-triiodoisophthalic acid (ATIIPA)
- Dry acetonitrile
- Glacial sulfuric acid

- Acrylic anhydride
- Butylated hydroxytoluene (BHT)

Procedure:

- Disperse 18 g (0.032 mol) of ATIIIPA in 120 mL of dry acetonitrile in a 250 mL two-neck round-bottom flask equipped with a magnetic stirring bar.
- Attach a reflux condenser and flush the apparatus with argon for 15 minutes.
- Cool the dispersion in an ice bath.
- Add 35 μ L of glacial sulfuric acid and dropwise add acrylic anhydride (10 g, 0.08 mmol) to the mixture.
- Add a catalytic amount of BHT to prevent polymerization.
- Heat the mixture to 80 °C and allow it to react for 48 hours.
- Cool the reaction mixture to room temperature.
- Filter the product, wash with acetonitrile, and dry in a desiccator for 2 days.
- A white powder product is obtained with a yield of approximately 89%.

Protocol 2: Synthesis of PNIPAM-b-PAATIPA Block Copolymers via RAFT Polymerization[5]

Materials:

- N-isopropylacrylamide (NIPAM)
- 5-acrylamido-2,4,6-triiodoisophthalic acid (AATIPA)
- 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CDPA) (chain transfer agent)

- N,N-Dimethylformamide (DMF)
- Dry diethyl ether (DEE)

Procedure:

- Synthesis of pNIPAM macro-CTA:
 - Dissolve NIPAM, AIBN, and CDPA in DMF in a Schlenk flask.
 - Flush the mixture with argon for 15 minutes.
 - Conduct the reaction at 70 °C overnight under moderate stirring.
 - Precipitate the polymer in dry DEE.
 - Redissolve the polymer in ultrapure water and freeze-dry to yield a yellowish powder.
- Synthesis of PNIPAM-b-PAATIPA:
 - Use the synthesized pNIPAM as the macro-chain transfer agent (macroCTA).
 - Dissolve the pNIPAM macroCTA, AATIPA monomer, and AIBN in DMF (refer to Table 1 for specific quantities).
 - Flush the mixture with argon for 15 minutes.
 - Conduct the polymerization at 70 °C overnight under moderate stirring.
 - Precipitate the final block copolymer in dry DEE.
 - Redissolve in ultrapure water and freeze-dry.

Protocol 3: Characterization of PNIPAM-b-PAATIPA Copolymers[5]

- Gel Permeation Chromatography (GPC): To determine the molar mass distribution and dispersity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To confirm the polymer composition and structural integrity.
- Elemental Analysis: To quantify the iodine content.
- Dynamic Light Scattering (DLS): To study the nanoparticle size and cloud point transitions.
- Turbidimetry: To determine the lower critical solution temperature (LCST).
- Computed Tomography (CT) Imaging: To evaluate the radiopacity of the polymers at different concentrations.

Protocol 4: Biocompatibility Assessment (MTS Assay)[7]

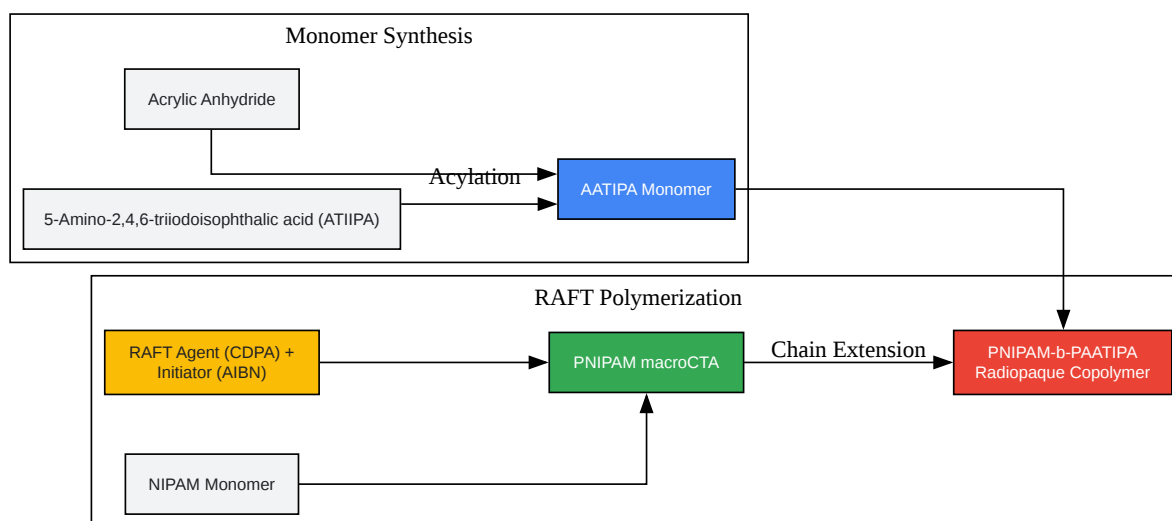
Materials:

- Human foreskin fibroblasts (HFFs)
- Cell culture medium
- Synthesized polymer formulations
- MTS reagent

Procedure:

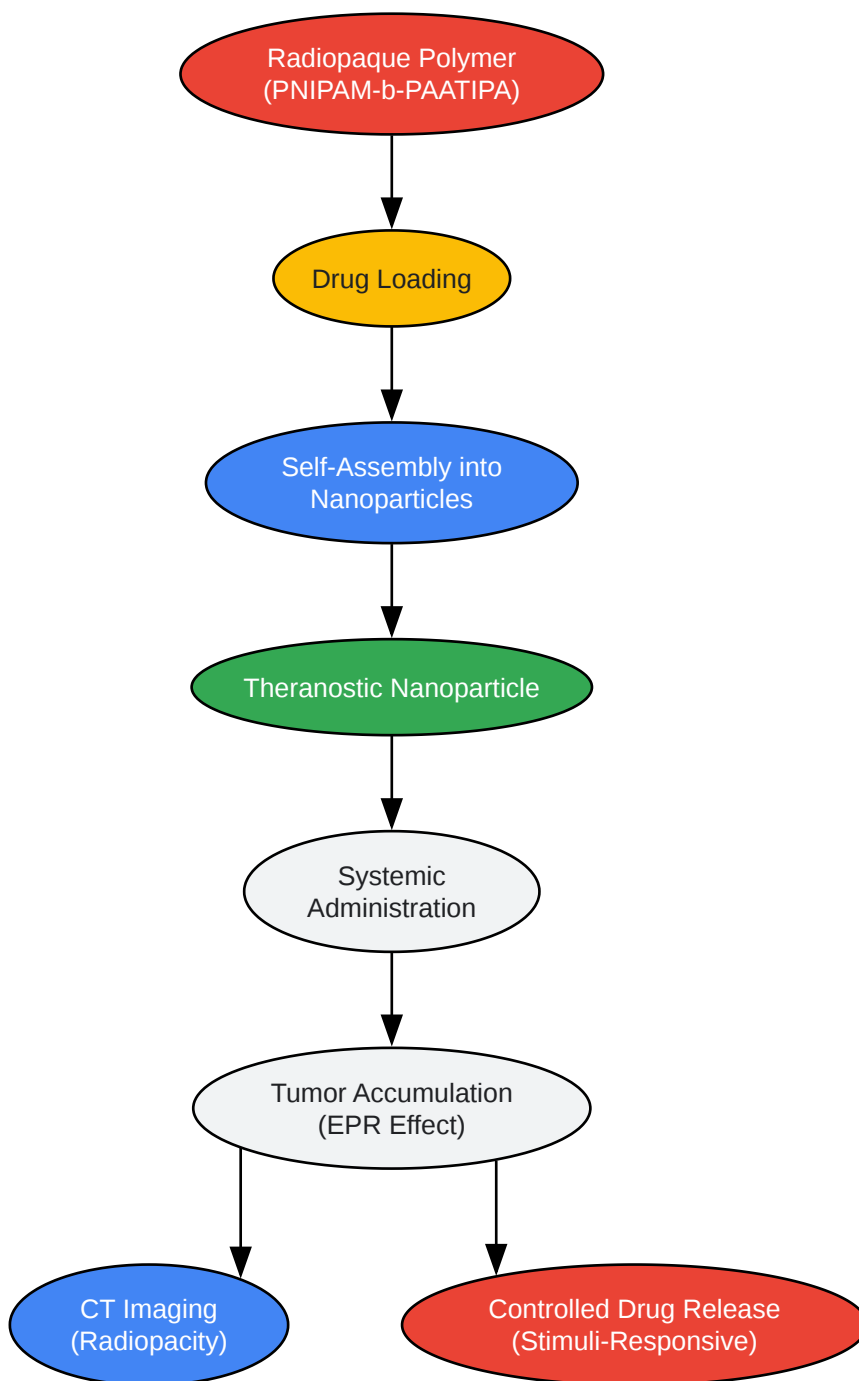
- Seed HFFs in a 96-well plate at a desired density.
- After 24 hours, replace the medium with fresh medium containing different concentrations of the polymer formulations.
- Incubate the cells for 1, 4, and 7 days.
- At each time point, add MTS reagent to each well and incubate for a specified time.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the metabolic activity relative to the untreated control cells.

Visualizations



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Caption: Workflow for the synthesis of radiopaque PNIPAM-b-PAATIPA copolymers.



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Caption: Theranostic application of radiopaque PAATIPA-based nanoparticles.

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